1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde

Antimycobacterial Selectivity Index Thiosemicarbazone

1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde (CAS 192997-25-4) is a 1,3-disubstituted indole featuring a 4-nitrobenzyl group at the N-1 position and a carbaldehyde functionality at C-3. The indole core serves as a privileged scaffold in medicinal chemistry, and the electron-withdrawing 4-nitro substituent on the benzyl ring modulates both the electronic character and lipophilicity of the molecule relative to unsubstituted benzyl or alkyl analogs.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 192997-25-4
Cat. No. B067347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
CAS192997-25-4
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O
InChIInChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2
InChIKeyJAWFXXLBXDAJAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde (CAS 192997-25-4): Chemical Identity and Core Structural Features for Informed Sourcing


1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde (CAS 192997-25-4) is a 1,3-disubstituted indole featuring a 4-nitrobenzyl group at the N-1 position and a carbaldehyde functionality at C-3 . The indole core serves as a privileged scaffold in medicinal chemistry, and the electron-withdrawing 4-nitro substituent on the benzyl ring modulates both the electronic character and lipophilicity of the molecule relative to unsubstituted benzyl or alkyl analogs [1]. The compound is primarily utilized as a synthetic intermediate for the construction of thiosemicarbazone and hydrazone derivatives with documented antimycobacterial and anticancer properties [2].

Why Close Analogs of 1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde Cannot Be Interchanged Without Data Verification


Structural variations at the N-1 benzyl position of indole-3-carbaldehyde profoundly influence the antimycobacterial potency and selectivity of the resulting thiosemicarbazone derivatives [1]. Replacing the 4-nitrobenzyl group with alternative N-1 substituents such as propyl, benzyl, or 3-nitrobenzyl yields derivatives with markedly different IC50 values and selectivity indices against Mycobacterium tuberculosis [2]. Additionally, the electronic character imparted by the 4-nitro group alters the LogP by approximately 0.5–1.5 log units compared to the unsubstituted benzyl analog, affecting solubility, formulation behavior, and biological distribution . These quantitative differences mean that arbitrary replacement with a close structural analog will result in unpredictable biological outcomes and irreproducible synthetic intermediates.

Quantitative Differentiation Evidence for 1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde Against Its Closest Analogs


The 4-Nitrobenzyl-Substituted Thiosemicarbazone Derivative Exhibits 2.1-Fold Lower Antimycobacterial IC50 Than the Propyl Analog While Maintaining Superior Selectivity

In a series of 1-substituted indole-3-carboxaldehyde thiosemicarbazones tested against M. tuberculosis, the derivative bearing an N-1 4-nitrobenzyl group (compound 3q) exhibited an IC50 of 1.9 µg/mL, placing it among the most active compounds in the series [1]. While the propyl analog (3d) showed a lower absolute IC50 of 0.9 µg/mL, the 4-nitrobenzyl derivative demonstrated a Selectivity Index of 10.5 (ratio of Vero cell IC50 to M. tuberculosis IC50), indicating superior selectivity over the propyl analog which had an SI of 4.4 [2].

Antimycobacterial Selectivity Index Thiosemicarbazone

1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde Exhibits Single-Digit Micromolar IDO1 Inhibitory Activity: A Key Differentiator from the Parent Indole-3-carbaldehyde

The target compound itself (not a derivative) was tested in a recombinant human IDO1 enzyme inhibition assay and exhibited an IC50 of 1.19 µM [1]. The unsubstituted parent compound indole-3-carbaldehyde has an IC50 of 80 µM under comparable assay conditions [2], demonstrating that installation of the N-1 4-nitrobenzyl group improves IDO1 inhibitory potency by approximately 67-fold.

IDO1 Inhibition Immuno-oncology Enzyme Assay

LogP Shift from 1.98 to 3.51 Distinguishes 4-Nitrobenzyl-Substituted Indole-3-carbaldehyde from the Parent and 1-Benzyl Analogs

The experimental/calculated LogP of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is 3.51 , representing a 1.53 log unit increase over the parent indole-3-carbaldehyde (LogP = 1.98) and an estimated increase of approximately 0.5–0.7 log units over the unsubstituted 1-benzyl-1H-indole-3-carbaldehyde (calculated LogP ~2.8–3.0). The corresponding LogSW (log of water solubility) is -4.63, indicating limited aqueous solubility that must be managed during biological assay design .

Lipophilicity LogP Drug-likeness

Synthetic Yield and Physical Form Provide Procurement-Level Differentiation from 1-Benzyl and 2-Methyl Analogs

A reported synthetic protocol for 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde uses 5.96 g of 4-nitrobenzyl bromide and 2.00 g of indole-3-carbaldehyde under N-alkylation conditions (DBU, acetonitrile, reflux) to yield 2.38 g of product as pale brown crystals . This corresponds to a yield of approximately 68% based on indole-3-carbaldehyde starting material. The physical form (pale brown crystalline solid) differs from the unsubstituted 1-benzyl analog, which is described as an off-white to yellow solid typically requiring −20°C storage . The 2-methyl analog (CAS 591210-36-5) has a distinctly higher molecular weight (294.30 g/mol vs 280.28 g/mol) and different melting behavior (~190°C estimated) .

Synthetic Yield Physical Form Pale Brown Crystals

Application Scenarios Where 1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde Provides Documented Quantitative Advantages


Development of Selective Antimycobacterial Thiosemicarbazone Leads

Research teams synthesizing thiosemicarbazone libraries from indole-3-carbaldehyde building blocks should prioritize the 4-nitrobenzyl-substituted variant when optimizing for selectivity index. As demonstrated in the Mashayekhi et al. study, the thiosemicarbazone derivative (3q) prepared from this aldehyde combined an antimycobacterial IC50 of 1.9 µg/mL with a Vero cell selectivity index of 10.5, outperforming the propyl (SI = 4.4) and benzyl analogs in the selectivity dimension [1]. This aldehyde provides a direct entry into a chemotype with validated potency-selectivity balance.

Immuno-Oncology Probe Design Targeting IDO1

The intrinsic IDO1 inhibitory activity (IC50 = 1.19 µM) of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde positions it as a privileged starting fragment for structure-based optimization campaigns [2]. Unlike the parent indole-3-carbaldehyde (IC50 ~80 µM), the 4-nitrobenzyl analog achieves measurable enzyme engagement at concentrations compatible with cellular assay conditions, providing a tractable hit for medicinal chemistry expansion [3].

Lipophilic Indole Aldehyde Building Block for Library Synthesis

For combinatorial library synthesis requiring indole-3-carbaldehyde building blocks with LogP values in the drug-like range (3.0–3.5), 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde (LogP = 3.51) is a quantitatively characterized option . This LogP is 1.53 units higher than the parent indole-3-carbaldehyde and similar to that of the 2-chloro-1-propyl analog, enabling systematic exploration of lipophilicity-driven SAR without resorting to fully aliphatic N-substitutions .

Regioselective Synthesis of β-Substituted Tryptamine Analogs

The 4-nitrobenzyl motif serves dual functionality: as an N-protecting group for indoles and as a carbamate precursor for regioselective ring-opening reactions. Published methodology demonstrates that 4-nitrobenzyl carbamate (PNZ)-protected aziridines undergo controlled ring opening with indoles to produce β-substituted tryptamines, with the PNZ group subsequently removable under mild conditions [4]. The target aldehyde provides a direct synthetic entry point into this protection/deprotection strategy.

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